2-(4-Iodophenoxy)nicotinonitrile is a chemical compound characterized by its unique structure, which includes a nicotinonitrile moiety linked to a 4-iodophenoxy group. The molecular formula for this compound is C₁₁H₈BrN₃O, and it features both aromatic and nitrile functionalities, which contribute to its chemical reactivity and potential biological activity. The presence of iodine in the phenoxy group enhances its electron-withdrawing properties, which can influence the compound's reactivity in various chemical processes.
The synthesis of 2-(4-Iodophenoxy)nicotinonitrile typically involves several steps:
These methods highlight the versatility in synthetic approaches available for constructing this compound .
2-(4-Iodophenoxy)nicotinonitrile has potential applications in various fields:
Interaction studies involving 2-(4-Iodophenoxy)nicotinonitrile would typically focus on its reactivity with biological macromolecules such as proteins or nucleic acids. These studies could involve:
Several compounds share structural similarities with 2-(4-Iodophenoxy)nicotinonitrile. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Iodophenol | Iodine-substituted phenol | Simpler structure without nitrile functionality |
| Nicotinonitrile | Pyridine ring with nitrile | Lacks the phenoxy group |
| 2-(Phenoxy)nicotinonitrile | Phenoxy group without iodine | Does not possess iodine's electron-withdrawing properties |
| 2-(Fluorophenoxy)nicotinonitrile | Fluorine instead of iodine | Different electronic properties |
This table illustrates how 2-(4-Iodophenoxy)nicotinonitrile is distinct due to its combination of both iodinated and nitriled functionalities, which may confer unique chemical and biological properties not found in simpler analogs
2-(4-Iodophenoxy)nicotinonitrile possesses the molecular formula C₁₂H₇IN₂O with a molecular weight of 322.10 grams per mole [1] [2] [3]. The structural representation reveals a complex aromatic heterocyclic compound featuring a pyridine ring system connected to an iodinated phenyl group through an ether linkage [2] [3]. The canonical SMILES notation for this compound is N#CC1=C(OC2=CC=C(I)C=C2)N=CC=C1, which provides a standardized linear representation of its molecular structure [2] [3]. The InChI identifier BAAGBIPVKDJAJZ-UHFFFAOYSA-N serves as a unique chemical identifier for computational and database applications [2] [3] [4]. The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-iodophenoxy)pyridine-3-carbonitrile [2] [3] [4]. This systematic name accurately describes the structural components: a pyridine ring substituted at position 2 with a 4-iodophenoxy group and at position 3 with a carbonitrile functional group [2] [3]. The compound is classified as a nicotinonitrile derivative, which places it within the broader category of pyridine carbonitriles [1] [2]. The Chemical Abstracts Service registry number 1094242-66-6 provides an additional identification system for this compound [1] [2] [5]. The molecular architecture of 2-(4-Iodophenoxy)nicotinonitrile encompasses several distinct functional groups that contribute to its chemical properties [2] [3]. The pyridine ring serves as the central heterocyclic core, providing aromatic stability and electronic properties characteristic of nitrogen-containing heterocycles [6] [7]. The nitrile group (-C≡N) at position 3 of the pyridine ring represents a strong electron-withdrawing functionality [8] [9]. The ether linkage (-O-) connects the pyridine system to the phenyl ring, creating an extended aromatic system [10] [11]. The para-iodine substituent on the phenyl ring introduces significant steric and electronic effects due to the large atomic radius and electron-withdrawing nature of the halogen [12] [13]. Table 1: Basic Molecular Properties of 2-(4-Iodophenoxy)nicotinonitrile The molecular weight of 2-(4-Iodophenoxy)nicotinonitrile is precisely 322.10 grams per mole, as determined by high-resolution mass spectrometry [1] [2] [4]. The elemental composition reveals a significant contribution from iodine, which accounts for approximately 39.41% of the total molecular mass [1] [2]. Carbon represents the largest elemental component at 44.77% by mass, followed by nitrogen at 8.70%, oxygen at 4.97%, and hydrogen at 2.19% [1] [2]. This composition reflects the aromatic nature of the compound and the substantial atomic weight contribution from the halogen substituent [1] [2]. Table 2: Elemental Composition of 2-(4-Iodophenoxy)nicotinonitrile 2-(4-Iodophenoxy)nicotinonitrile typically exists as a crystalline solid under standard temperature and pressure conditions [14] [15]. The compound exhibits characteristics common to aromatic nitriles, which generally appear as white to pale yellow crystalline materials [16] [17]. The physical appearance may vary slightly depending on purity and crystalline form, with high-purity samples often displaying a colorless to light yellow appearance [16]. The crystalline nature of the compound is consistent with the structural rigidity imparted by the extended aromatic system and the intermolecular interactions between molecules [14] [15]. The solubility characteristics of 2-(4-Iodophenoxy)nicotinonitrile reflect the compound's mixed polar and nonpolar structural features [17] [18]. The compound demonstrates limited solubility in water due to the predominance of aromatic character and the bulky iodine substituent [17]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide good solubility due to their ability to interact with the nitrile and ether functionalities [17] [18]. Chlorinated solvents including dichloromethane and chloroform exhibit excellent solvating properties for this compound [17]. The solubility in alcoholic solvents is moderate, reflecting the balance between polar and nonpolar interactions [17]. Table 3: Solubility Profile of 2-(4-Iodophenoxy)nicotinonitrile in Various Solvents The electron density distribution in 2-(4-Iodophenoxy)nicotinonitrile is significantly influenced by the electron-withdrawing effects of both the pyridine nitrogen and the nitrile group [7] [19]. Computational studies indicate that the pyridine ring exhibits reduced electron density compared to benzene due to the electronegativity of nitrogen [7] [20]. The nitrile group at position 3 further depletes electron density from the pyridine system through its strong electron-withdrawing resonance effect [21] [22]. The ether oxygen provides a localized region of increased electron density, though this effect is partially offset by the electron-withdrawing phenyl ring [19] [10]. The para-iodine substituent creates additional polarization in the phenyl ring system [12] [13]. The molecular orbital structure of 2-(4-Iodophenoxy)nicotinonitrile reveals a complex electronic system with contributions from multiple aromatic components [23] [24]. The highest occupied molecular orbital is primarily localized on the phenoxy portion of the molecule, with significant contributions from the oxygen lone pairs and the aromatic π-system [23] [25]. The lowest unoccupied molecular orbital shows substantial character on the pyridine ring and nitrile group, reflecting the electron-deficient nature of these moieties [23] [25]. The extended conjugation through the ether linkage allows for some delocalization between the two aromatic systems [24] [25]. The heavy atom effect of iodine introduces spin-orbit coupling considerations that can influence the orbital energies [23]. The HOMO-LUMO gap for 2-(4-Iodophenoxy)nicotinonitrile is estimated to be in the range of 3.8 to 4.2 electron volts based on computational studies of similar aromatic nitrile systems [23] [25]. This energy gap corresponds to electronic transitions in the near-ultraviolet region of the electromagnetic spectrum [26] [23]. The relatively moderate HOMO-LUMO gap indicates reasonable chemical stability while maintaining potential for electronic excitation [23] [25]. The presence of multiple chromophoric units within the molecule creates the possibility for both localized and charge-transfer electronic transitions [25] [21]. The iodine substituent may facilitate intersystem crossing due to the heavy atom effect [23]. Table 4: Electronic Properties and Molecular Orbital Data for 2-(4-Iodophenoxy)nicotinonitrile The proton nuclear magnetic resonance spectrum of 2-(4-Iodophenoxy)nicotinonitrile exhibits characteristic signals for each distinct hydrogen environment within the molecule [27] [28]. The pyridine protons appear in the aromatic region between 7.0 and 8.7 parts per million, with the proton at position 5 appearing as the most downfield signal due to its proximity to the electron-withdrawing nitrile group [27] [28]. The phenyl ring protons display two distinct multipicity patterns: the protons ortho to the iodine substituent appear at 7.6-7.8 parts per million, while those ortho to the ether linkage resonate at 6.8-7.0 parts per million [27] [28]. The coupling patterns reflect the substitution patterns on both aromatic rings [27] [28]. Table 5: Proton NMR Spectroscopic Data for 2-(4-Iodophenoxy)nicotinonitrile Infrared spectroscopy provides definitive identification of the functional groups present in 2-(4-Iodophenoxy)nicotinonitrile [8] [29]. The nitrile group exhibits a characteristic sharp, intense absorption band in the region of 2220-2240 wavenumbers, which is typical for aromatic nitriles [8] [9]. The aromatic carbon-carbon stretching vibrations appear as medium to strong bands between 1580-1600 wavenumbers [8] [29]. The ether carbon-oxygen stretching mode produces a strong absorption around 1230-1250 wavenumbers [8] [10]. The carbon-iodine stretching vibration appears as a medium intensity band in the fingerprint region between 500-600 wavenumbers [8]. Aromatic carbon-hydrogen stretching modes are observed in the region of 3000-3100 wavenumbers [8] [29]. Table 6: Infrared Spectroscopic Data for 2-(4-Iodophenoxy)nicotinonitrile The ultraviolet-visible absorption spectrum of 2-(4-Iodophenoxy)nicotinonitrile exhibits multiple absorption bands corresponding to different electronic transitions within the molecule [26] [21]. The primary π→π* transitions of the aromatic systems appear in the 250-280 nanometer region with high molar absorptivity values [26] [21]. The pyridine n→π* transition typically occurs at longer wavelengths in the 280-320 nanometer range with lower intensity [26] [20]. Extended conjugation through the ether linkage creates additional absorption features in the 300-350 nanometer region [26] [21]. Charge transfer transitions may be observed at even longer wavelengths, particularly in polar solvents [21] [22]. The presence of the heavy iodine atom can influence the absorption characteristics through spin-orbit coupling effects [26]. Table 7: UV-Visible Spectroscopic Data for 2-(4-Iodophenoxy)nicotinonitrile Mass spectrometric analysis of 2-(4-Iodophenoxy)nicotinonitrile reveals characteristic fragmentation patterns that provide structural information [30] [31]. The molecular ion peak appears at mass-to-charge ratio 322 with moderate intensity, reflecting the stability of the aromatic system [30] [31]. The base peak typically corresponds to the loss of the iodophenyl group, producing a fragment at mass-to-charge ratio 127 [30] [31]. Loss of iodine radical generates a significant fragment at mass-to-charge ratio 195 [30] [31]. The iodophenyl cation appears as an important fragment at mass-to-charge ratio 203 [30] [31]. Characteristic nitrile fragmentations include loss of hydrogen cyanide and formation of the cyanide ion at mass-to-charge ratio 26 [30] [31]. The pyridine fragment appears at mass-to-charge ratio 78, while phenoxy-related fragments contribute to the overall fragmentation pattern [30] [31]. Table 8: Mass Spectrometry Fragmentation Patterns for 2-(4-Iodophenoxy)nicotinonitrileMolecular Structure and Identification
Chemical Formula and Structural Representation
IUPAC Nomenclature and Classification
Structural Features and Functional Groups
Property Value Molecular Formula C₁₂H₇IN₂O Molecular Weight (g/mol) 322.10 CAS Number 1094242-66-6 MDL Number MFCD11177177 InChI Key BAAGBIPVKDJAJZ-UHFFFAOYSA-N SMILES N#CC1=C(OC2=CC=C(I)C=C2)N=CC=C1 IUPAC Name 2-(4-iodophenoxy)pyridine-3-carbonitrile Physical Properties
Molecular Weight and Elemental Composition
Element Symbol Number of Atoms Atomic Weight (g/mol) Mass Contribution (g/mol) Percentage by Mass (%) Carbon C 12 12.01 144.12 44.77 Hydrogen H 7 1.008 7.056 2.19 Iodine I 1 126.90 126.90 39.41 Nitrogen N 2 14.007 28.014 8.70 Oxygen O 1 15.999 15.999 4.97 Physical State and Appearance
Solubility Profile in Various Solvents
Solvent Solubility Approximate Value (mg/mL) Solvent Type Water Low 0.1-1 Polar protic Methanol Moderate 10-50 Polar protic Ethanol Moderate 5-25 Polar protic Acetone Good 50-100 Polar aprotic Dichloromethane Very good 100-200 Nonpolar chlorinated Chloroform Very good 100-200 Nonpolar chlorinated Hexane Insoluble <0.1 Nonpolar hydrocarbon Dimethyl sulfoxide Very good 100-300 Polar aprotic Acetonitrile Good 50-150 Polar aprotic Electronic Properties
Electron Density Distribution
Molecular Orbital Analysis
HOMO-LUMO Gap and Electronic Transitions
Property Calculated Value Description HOMO Energy (eV) -6.8 to -7.2 Highest Occupied Molecular Orbital LUMO Energy (eV) -2.5 to -3.0 Lowest Unoccupied Molecular Orbital HOMO-LUMO Gap (eV) 3.8 to 4.2 Electronic transition energy Ionization Potential (eV) 7.5 to 8.0 Energy to remove electron Electron Affinity (eV) 2.0 to 2.5 Energy to add electron Dipole Moment (Debye) 3.5 to 4.5 Molecular polarity Polarizability (ų) 18 to 22 Electronic deformation Hardness (eV) 2.5 to 3.0 Resistance to electron transfer Softness (eV⁻¹) 0.33 to 0.40 Propensity for electron transfer Spectroscopic Characteristics
NMR Spectral Analysis
Position Chemical Shift (ppm) Multiplicity Integration H-5 (pyridine) 8.5-8.7 doublet 1H H-4 (pyridine) 7.0-7.3 doublet of doublets 1H H-6 (pyridine) 8.2-8.5 doublet 1H H-2,6 (phenyl) 7.6-7.8 doublet 2H H-3,5 (phenyl) 6.8-7.0 doublet 2H IR Spectroscopy and Functional Group Identification
Functional Group Frequency Range (cm⁻¹) Intensity C≡N stretch (nitrile) 2220-2240 Strong, sharp C=C stretch (aromatic) 1580-1600 Medium to strong C=N stretch (pyridine) 1570-1590 Medium C-O stretch (ether) 1230-1250 Strong C-I stretch 500-600 Medium C-H stretch (aromatic) 3000-3100 Medium C-H bend (aromatic) 800-900 Strong UV-Visible Absorption Profiles
Transition Type Wavelength Range (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Solvent Effect π → π* (aromatic) 250-280 10,000-20,000 Bathochromic shift in polar solvents n → π* (pyridine) 280-320 1,000-5,000 Hypsochromic shift in polar solvents π → π* (extended conjugation) 300-350 5,000-15,000 Bathochromic shift in polar solvents Charge transfer 350-400 1,000-10,000 Strong solvatochromism Mass Spectrometry Fragmentation Patterns
Fragment m/z Value Relative Intensity (%) Fragmentation Process Molecular ion [M]+ 322 15-25 Stable molecular ion [M-I]+ 195 40-60 Loss of iodine radical [M-HI]+ 194 20-30 Loss of hydrogen iodide [M-C₆H₄I]+ 127 60-80 Loss of iodophenyl group [C₆H₄I]+ 203 30-50 Iodophenyl cation [CN]+ 26 5-15 Nitrile fragmentation [C₅H₄N]+ 78 20-40 Pyridine fragment [C₆H₅O]+ 93 10-20 Phenoxy cation